

Application Note: HPLC-UV Analysis of 3-(N-Nitrosomethylamino)propionaldehyde (NMPA)

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Compound of Interest

Compound Name: 3-(N-Nitrosomethylamino)propionaldehyde

Cat. No.: B133915

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Introduction

3-(N-Nitrosomethylamino)propionaldehyde (NMPA) is a nitrosamine impurity that can be found in various products and is of concern due to the potential carcinogenic nature of this class of compounds. Regulatory bodies worldwide have set stringent limits for the presence of nitrosamine impurities in pharmaceutical products. Consequently, robust and sensitive analytical methods are required for the accurate quantification of NMPA to ensure product quality and patient safety.

This application note details a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of NMPA. This method is suitable for the separation and quantification of NMPA in the presence of other nitrosamine impurities.

Principle of the Method

This method utilizes reversed-phase HPLC to separate NMPA from other related nitrosamines. The separation is achieved on a porous graphitic carbon stationary phase, which offers a unique selectivity for these compounds. A gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent allows for the effective

separation of the analytes. The quantification of NMPA is performed by a UV detector at a wavelength where the nitrosamine functional group exhibits significant absorbance.

Experimental Protocols

Apparatus and Materials

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector.
- Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
- Analytical Column: Supel™ Carbon LC, 2.7 μm , 100 x 3.0 mm I.D. or equivalent.[1]
- Volumetric flasks, pipettes, and autosampler vials.
- Analytical balance.
- Syringe filters (e.g., 0.45 μm).

Reagents and Standards

- Acetonitrile (ACN): HPLC grade.
- Water: HPLC grade.
- Trifluoroacetic acid (TFA): HPLC grade.[1]
- **3-(N-Nitrosomethylamino)propionaldehyde** (NMPA) reference standard.
- Other nitrosamine reference standards (e.g., NDEA, NMBA, NEIPA, NDIPA, NDBA) for method development and specificity.

Preparation of Mobile Phase

- Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of water.[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of acetonitrile.[1]

Preparation of Standard Solutions

- Standard Stock Solution (~1000 mg/L): Accurately weigh and dissolve an appropriate amount of NMPA reference standard in a suitable solvent (e.g., methanol or mobile phase A).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired calibration range (e.g., 5, 10, 20, 40, 60 mg/L).^[1]

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a drug substance is outlined below.

- Accurately weigh a suitable amount of the sample.
- Dissolve the sample in a known volume of a suitable diluent (e.g., Mobile Phase A).
- Sonicate for 10 minutes to ensure complete dissolution.^[1]
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters

The following HPLC conditions are recommended for the analysis of NMPA:

Parameter	Condition
Column	Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D. [1]
Mobile Phase	A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA [1]
Gradient	Time (min) % B0.00 2.50.50 2.55.00 95.07.00 95.07.01 2.510.00 2.5 [1]
Flow Rate	0.5 mL/min [1]
Column Temperature	90 °C [1]
UV Detection	230 nm [1] or 254 nm [2]
Injection Volume	5 µL [1]

Data Presentation

The following table summarizes the chromatographic data for a standard mixture of six nitrosamines, including NMPA, obtained using the described method.

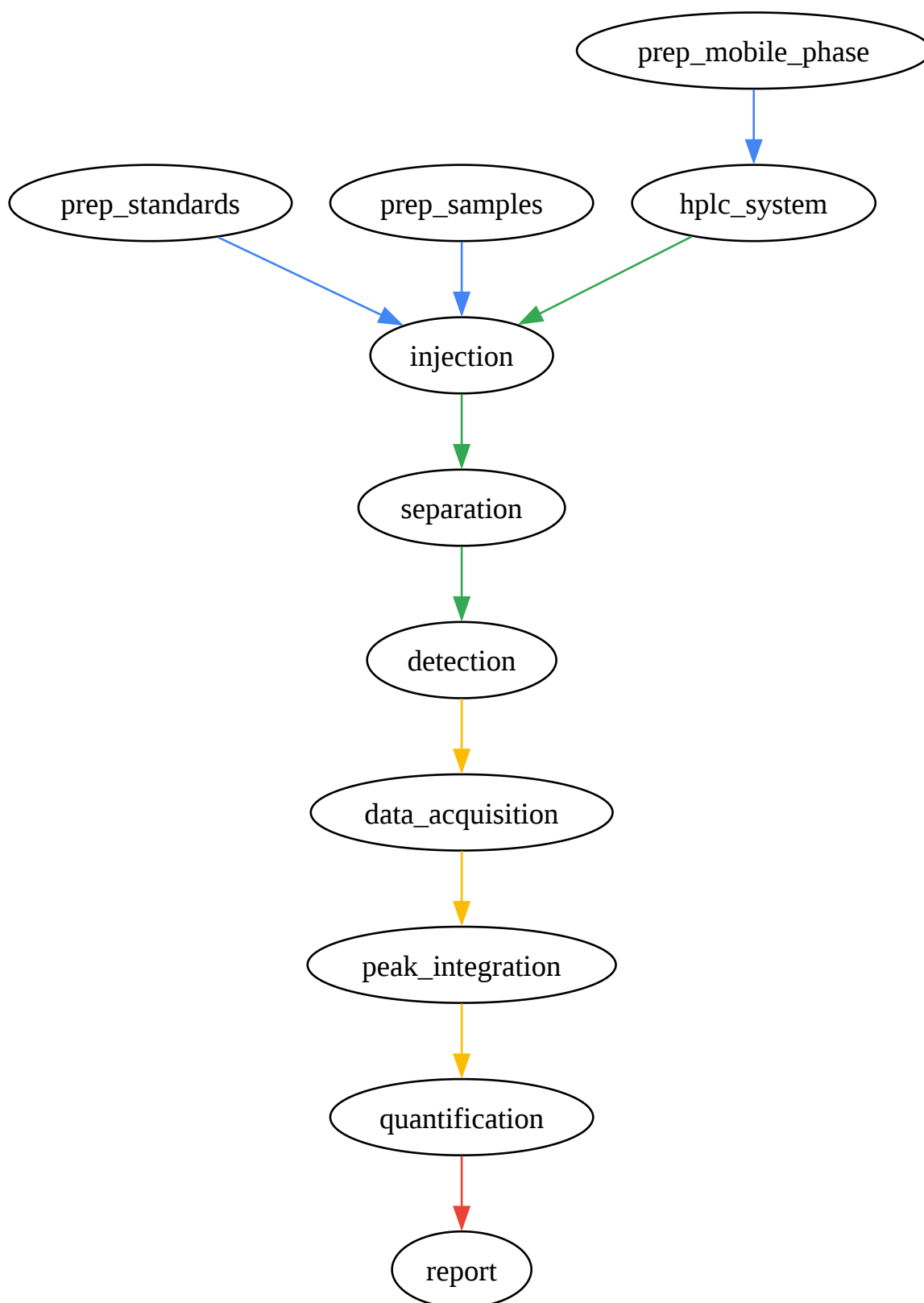
Peak No.	Compound	Retention Time (min)	Asymmetry	Resolution
1	NDEA	2.53	1.1	-
2	NMBA	3.01	1.1	3.5
3	NEIPA	3.45	1.1	3.1
4	NDIPA	3.99	1.1	3.6
5	NDBA	4.55	1.1	3.5
6	NMPA	4.98	1.1	2.8

Table adapted from the analysis of a standard mix containing six nitrosamine impurities at 20 mg/L each.[\[1\]](#)

The linearity for all six nitrosamines, including NMPA, was reported to have a linear regression of more than 0.99. The limits of detection (LOD) and limits of quantification (LOQ) for these nitrosamines were found to be in the low mg/L range when using UV detection.^[1]

Mandatory Visualization

Experimental Workflow Diagram



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com